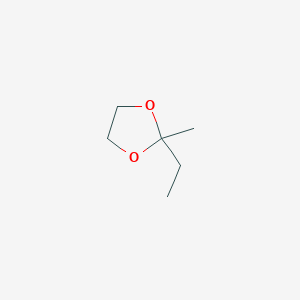

2-Ethyl-2-methyl-1,3-dioxolane

カタログ番号 B031296

:

126-39-6

分子量: 116.16 g/mol

InChIキー: UPZFLZYXYGBAPL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04284794

Procedure details

Reaction of 40.0 g of norbornadiene and 13.2 g of paraformaldehyde in formic acid (480 ml) containing concentrated sulfuric acid (20 drops) gave 55.3 g of diformate i. Oxidation of diformate i (55.3 g) in 900 ml of acetone at ##STR8## 0° C. with 553 ml of standard Jones reagent provided 27.2 g of keto acid ii. Treatment of 21.5 g ii with 225 ml of 48% hydrobromic acid in 225 ml of glacial acetic acid at reflux gave 28.1 g of bromo acid 1 (R2 =H, R3 =O). Esterification of 1 (R2 =H, R3 =O) with ethereal diazomethane gave methyl ester of formula (1) wherein R2 =Me, and R3 =O. Ketalization of 16.1 g of keto ester 1 (R2 =Me, R3 =O) with 35.8 g of 2-methyl-2-ethyl-1,3-dioxolane in 150 ml of benzene containing 2.7 g of p-toluenesulfonic acid at 25° C. for 20 hours give 17.0 g of pure ketal ester of formula (1) wherein R2 =Me and R3 =--O(CH2)2O--. Fluorination of 4.66 g of ester 1 (R2 =Me, R3 =--O(CH2)2O--) via enolate formation [lithium disopropylamide, tetrahydrofuran, -78° C.] and slow addition of perchloryl fluoride (-40° C.) resulted in an 86% isolated yield of a pure mixture of the desired α-fluoro ester shown in formula (2) (Rf 0.41) [hexane-ethyl acetate (4:1)] and the isomeric α-fluoro ester shown in formula (3) (Rf 0.33 in a ratio of 1:1.). Chromatography on silica gel easily provided the α-fluoro ester of formula (2), which was reduced with lithium aluminum hydride in ether at 25° C. and dehydrobrominated with 1,5-diaza-bicyclo(5.4.0)undec-5-ene (10 equivalents) in refluxing toluene. An 84% yield of the pure alcohol shown in formula (4) M+ 200.0850 was obtained. As fluorination with perchloryl fluoride can be hazardous, safety precautions should be observed.

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC(S(O)(=O)=[O:8])=CC=1.[CH:12]1[CH:17]=[C:16]([C:18]2[C:32]3[C:27](=[C:28]([Br:35])[C:29]([O-:34])=[C:30]([Br:33])[CH:31]=3)[O:26][C:25]3[C:19]=2[CH:20]=[C:21]([Br:37])[C:22]([C:24]=3[Br:36])=[O:23])[C:15]([C:38]([O-:40])=[O:39])=[CH:14][CH:13]=1.[Na+:41].[Na+]>C1C=CC=CC=1>[CH:12]1[CH:17]=[C:16]([C:18]2[C:19]3[C:25](=[C:24]([Br:36])[C:22]([O-:23])=[C:21]([Br:37])[CH:20]=3)[O:26][C:27]3[C:32]=2[CH:31]=[C:30]([Br:33])[C:29]([C:28]=3[Br:35])=[O:34])[C:15]([C:38]([O-:40])=[O:39])=[CH:14][CH:13]=1.[Na+:41].[Na+:41].[CH3:32][C:27]1([CH2:28][CH3:29])[O:26][CH2:25][CH2:19][O:8]1 |f:1.2.3,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.1 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OCCO1)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 35.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |